2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a piperazine ring, and a cyclohexyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form the phenoxyacetyl intermediate. This intermediate is then reacted with a cyclohexylmethylamine derivative under controlled conditions to introduce the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, alcohols, and substituted phenoxy compounds .
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the piperazine ring can modulate biological activity through binding to neurotransmitter receptors. The cyclohexyl moiety contributes to the compound’s stability and lipophilicity, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
- N-benzyl-2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide
Uniqueness
2-(2,6-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its combination of a phenoxy group, a piperazine ring, and a cyclohexyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H37N3O2 |
---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C23H37N3O2/c1-4-25-13-15-26(16-14-25)23(11-6-5-7-12-23)18-24-21(27)17-28-22-19(2)9-8-10-20(22)3/h8-10H,4-7,11-18H2,1-3H3,(H,24,27) |
InChI Key |
SMVSWDZSGZVNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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